Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate
Overview
Description
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
Scientific Research Applications
Microbial Degradation of Fuel Oxygenates
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, related to ethyl tert-butyl ether (ETBE) derivatives, has implications in environmental research, particularly in the microbial degradation of fuel oxygenates. These compounds, including ETBE, are used to improve fuel efficiency and reduce emissions. Their degradation in the environment, especially in subsurface conditions, is crucial for mitigating pollution. Microbial degradation pathways of ETBE and its intermediates, such as tert-butyl alcohol (TBA), have been explored, demonstrating the potential for bioremediation in contaminated sites. This research emphasizes the importance of understanding microbial interactions with ETBE-related compounds for environmental management and pollution control (Schmidt et al., 2004).
Biodegradation and Environmental Fate of ETBE
Further investigation into the biodegradation and fate of ETBE in soil and groundwater reveals the capabilities of microorganisms to utilize ETBE as a carbon and energy source, either aerobically or via cometabolism with alkanes. This research outlines the initial steps of ETBE aerobic biodegradation, identifying specific enzymes and genetic markers involved in the process. It underscores the environmental persistence of ETBE and its intermediates, highlighting the need for comprehensive studies on its behavior in different environmental settings. Such knowledge contributes to the development of effective strategies for the remediation of ETBE-contaminated environments (Thornton et al., 2020).
Analytical Methods for Antioxidant Activity
Although not directly related to this compound, research on analytical methods for determining antioxidant activity provides a foundation for assessing the oxidative stability and potential antioxidant properties of various compounds, including those related to ETBE. Understanding the antioxidant capacity of compounds can inform their applications in food, medicine, and industrial products, contributing to the development of products with enhanced health benefits and longer shelf lives (Munteanu & Apetrei, 2021).
Thermophysical Property Measurements of Ether Mixtures
The study of mixtures containing ETBE and other ethers with non-polar solvents is vital for understanding their thermophysical properties, which has implications for their use in fuels and industrial applications. This research aims to develop a set of recommended values for the vapor-liquid equilibria and related properties of these mixtures, informing the optimization of fuel formulations and industrial processes involving ETBE and related compounds (Marsh et al., 1999).
Mechanism of Action
Target of Action
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, also known as N-Boc-ethanolamine , is a biochemical reagent . It is primarily used in the protection of amino acids during synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the protection of the amino group during the synthesis of various compounds. This allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under basic conditions, which are often used during the installation of the Boc group . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the solvent environment .
Future Directions
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
Biochemical Analysis
Biochemical Properties
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate plays a crucial role in biochemical reactions, particularly in the synthesis of phosphatidyl ethanolamines and ornithine . It interacts with various enzymes and proteins, including those involved in amino acid protection and peptide synthesis. The compound’s interactions are primarily characterized by its ability to protect amino groups, making it a valuable reagent in organic synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins within cells, thereby impacting cellular functions such as growth, differentiation, and apoptosis . The compound’s effects on cell signaling pathways are particularly noteworthy, as it can modulate the activity of key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation . The compound exerts its effects by protecting amino groups, which can influence the activity of enzymes and other proteins. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have also been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis . The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function within the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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